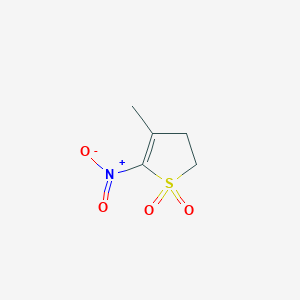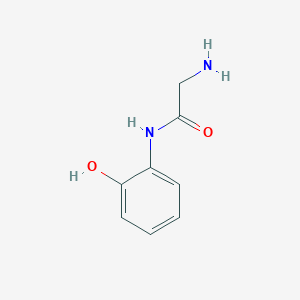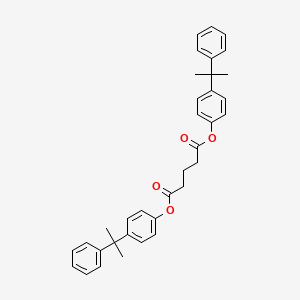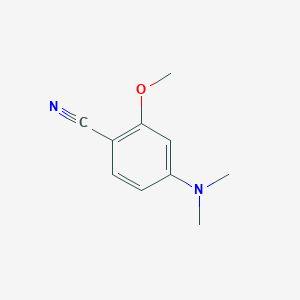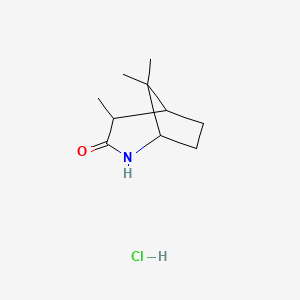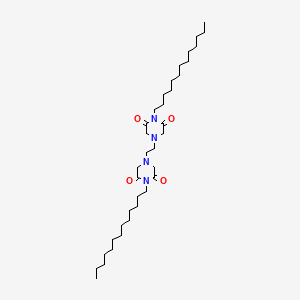
4,4'-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) is a complex organic compound characterized by its unique structure, which includes two piperazine-2,6-dione rings connected by an ethane-1,2-diyl bridge and extended with tridecyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) typically involves the reaction of piperazine derivatives with ethane-1,2-diyl linkers under controlled conditions. One common method involves the use of 1,2-dibromoethane as a starting material, which reacts with piperazine in the presence of a base to form the desired compound. The reaction is usually carried out in an organic solvent such as methylbenzene at elevated temperatures (around 110°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine-2,6-dione oxides, while substitution reactions can introduce various functional groups onto the piperazine rings.
Scientific Research Applications
4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug design and development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethane-1,2-diyl bridge and tridecyl chains contribute to its ability to penetrate cell membranes and interact with intracellular targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Similar in having an ethane-1,2-diyl bridge but differs in the functional groups attached to the aromatic rings.
4,4’-(Ethane-1,2-diyl)bis(2,3,6-trimethoxyphenol): Another compound with an ethane-1,2-diyl bridge, but with different substituents on the phenol rings.
1,2-Bis(4-pyridyl)ethane: Contains an ethane-1,2-diyl bridge but with pyridyl groups instead of piperazine rings.
Uniqueness
4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) is unique due to its combination of piperazine-2,6-dione rings and long tridecyl chains, which confer specific chemical and physical properties. This structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
66276-89-9 |
|---|---|
Molecular Formula |
C36H66N4O4 |
Molecular Weight |
618.9 g/mol |
IUPAC Name |
4-[2-(3,5-dioxo-4-tridecylpiperazin-1-yl)ethyl]-1-tridecylpiperazine-2,6-dione |
InChI |
InChI=1S/C36H66N4O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-39-33(41)29-37(30-34(39)42)27-28-38-31-35(43)40(36(44)32-38)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI Key |
YPGVXUAPOMHCSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



silane](/img/structure/B14479404.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
